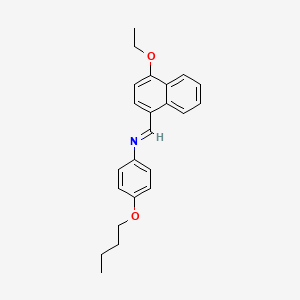

(E)-N-(4-Butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methanimine

Description

(E)-N-(4-Butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methanimine is a Schiff base (methanimine) featuring a naphthalene core substituted with an ethoxy group at position 4 and a phenyl ring with a butoxy group at position 3. This compound belongs to a broader class of imines studied for their structural versatility, electronic properties, and applications in catalysis, materials science, and bioactive molecule design . The ethoxy and butoxy substituents impart distinct electronic and steric effects, making this compound a valuable subject for comparative analysis with related structures.

Properties

CAS No. |

63057-93-2 |

|---|---|

Molecular Formula |

C23H25NO2 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-(4-butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methanimine |

InChI |

InChI=1S/C23H25NO2/c1-3-5-16-26-20-13-11-19(12-14-20)24-17-18-10-15-23(25-4-2)22-9-7-6-8-21(18)22/h6-15,17H,3-5,16H2,1-2H3 |

InChI Key |

UUKDZWIIVGPGBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OCC |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a butoxyphenyl group with an ethoxynaphthalenyl moiety. This structural configuration may influence its biological interactions and pharmacological properties.

Structural Formula

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. The following table summarizes key findings from various research studies on related compounds:

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, enhancing programmed cell death in malignant cells.

Case Studies

One notable study focused on the synthesis and evaluation of naphthalene derivatives, revealing that modifications in the substituents significantly influenced their bioactivity. The study demonstrated that the introduction of alkoxy groups enhanced the anticancer effects compared to their non-substituted counterparts .

Another investigation highlighted the use of similar compounds in treating drug-resistant cancer types, suggesting that this compound could be a candidate for further development against resistant strains .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicological assessments indicate that derivatives of naphthalene can exhibit cytotoxic effects at higher concentrations; however, specific studies on this compound are still needed to establish a clear safety margin.

Summary of Toxicity Studies

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Electron-Donating vs. Electron-Withdrawing Groups

- Target Compound : The ethoxy (on naphthalene) and butoxy (on phenyl) groups are electron-donating via resonance and inductive effects, increasing electron density at the imine nitrogen. This enhances stability against hydrolysis compared to electron-withdrawing substituents .

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)biphenyl-4-yl)methanimine (): The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the imine group. This lowers stability but may improve reactivity in electrophilic environments.

- (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine (): Chloro and nitro groups are electron-withdrawing, making the imine more electrophilic and prone to nucleophilic attack.

Steric Effects

- In contrast, the butoxy group in the target compound provides a balance of moderate bulk and lipophilicity.

Structural and Bond Length Comparisons

The imine (C=N) bond length in the target compound is expected to align with values reported for similar Schiff bases:

The consistency in bond lengths (~1.26–1.29 Å) across structurally diverse imines suggests similar conjugation and stability profiles .

Solubility and Lipophilicity

The butoxy and ethoxy groups in the target compound enhance lipophilicity (logP ~5.0), making it suitable for hydrophobic applications like membrane transport or organic synthesis in non-polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.